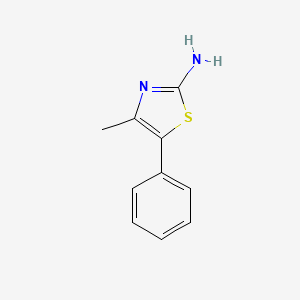

4-Methyl-5-phenyl-1,3-thiazol-2-amin

Übersicht

Beschreibung

4-Methyl-5-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It has a linear formula of C10H10N2S .

Synthesis Analysis

The synthesis of 4-Methyl-5-phenyl-1,3-thiazol-2-amine involves several steps. The solid is gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Molecular Structure Analysis

The molecular structure of 4-Methyl-5-phenyl-1,3-thiazol-2-amine can be analyzed using IR spectrum, 1 H-NMR spectrum, and 13 C-NMR spectrum . The InChI Code is 1S/C10H10N2S/c1-7-9 (13-10 (11)12-7)8-5-3-2-4-6-8/h2-6H,1H3, (H2,11,12) and the InChI key is XSTQXTKOICQHDC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Methyl-5-phenyl-1,3-thiazol-2-amine has a molecular weight of 190.27 . It is a powder with a melting point of 164-166 . The partition coefficient and the molar refractivity (CLogP and MR, respectively) were calculated with Marvin Sketch 6.2.2 software .Wissenschaftliche Forschungsanwendungen

Antileishmanial-Mittel

Die Verbindung 4-Methyl-5-phenyl-1,3-thiazol-2-amin wurde als potenzielles Gerüst für die Entwicklung neuer Antileishmanial-Mittel untersucht. Forschungsergebnisse deuten darauf hin, dass Derivate dieser Verbindung auf makromolekulare Prozesse abzielen könnten, die an der Leishmaniose beteiligt sind, einer durch Protozoenparasiten verursachten Krankheit .

Verbesserung der arzneimittelähnlichen Eigenschaften

Um Moleküle mit geeigneten arzneimittelähnlichen Eigenschaften zu erzeugen, wurde der zentrale 2-Aminothiazol-Kern von this compound beibehalten, während die Gesamtstruktur vereinfacht wurde. Dieser Ansatz zielt darauf ab, die pharmakokinetischen und pharmakodynamischen Profile zu optimieren .

Training von Modellen des maschinellen Lernens

Diese Verbindung wurde auch im Bereich der Computational Biology verwendet, um prädiktive Machine-Learning-Modelle zu erstellen, zu trainieren und zu validieren. Strukturierte Datensätze, die diese Verbindung beinhalten, können dazu beitragen, biologische Aktivitäten und Eigenschaften vorherzusagen .

Antibakterielle Aktivität

Derivate von this compound wurden hergestellt und auf ihre vorläufige in-vitro-antibakterielle Aktivität gegen verschiedene Bakterienstämme wie Staphylococcus aureus, E. coli, P. aeruginosa und S. typhi untersucht.

Antioxidative Eigenschaften

Thiazol-Derivate, darunter auch solche, die mit this compound verwandt sind, wurden synthetisiert und auf ihre in-vitro-antioxidativen Eigenschaften untersucht. Einige Verbindungen zeigten eine starke antioxidative Aktivität, was für verschiedene therapeutische Anwendungen von Bedeutung ist .

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-5-phenyl-1,3-thiazol-2-amine is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for cell growth and proliferation.

Mode of Action

4-Methyl-5-phenyl-1,3-thiazol-2-amine interacts with its target enzyme, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the methionine salvage pathway, affecting the growth and proliferation of cells.

Biochemical Pathways

The compound affects the methionine salvage pathway , a biochemical pathway that recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . The disruption of this pathway due to the inhibition of S-methyl-5-thioadenosine phosphorylase can lead to the accumulation of toxic by-products and the deprivation of essential metabolites, affecting various downstream cellular processes.

Result of Action

The molecular and cellular effects of 4-Methyl-5-phenyl-1,3-thiazol-2-amine’s action primarily involve the disruption of cell growth and proliferation due to the inhibition of the methionine salvage pathway . This can lead to cell death, particularly in cells that heavily rely on this pathway, such as rapidly proliferating cells.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-Methyl-5-phenyl-1,3-thiazol-2-amine in laboratory experiments has several advantages. First, it is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, 4-Methyl-5-phenyl-1,3-thiazol-2-amine is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. Furthermore, 4-Methyl-5-phenyl-1,3-thiazol-2-amine can interact with other molecules, making it an important tool for studying the interactions between different molecules.

However, there are also some limitations to the use of 4-Methyl-5-phenyl-1,3-thiazol-2-amine in laboratory experiments. First, the mechanism of action of 4-Methyl-5-phenyl-1,3-thiazol-2-amine is not yet fully understood, making it difficult to predict its effects in different contexts. Additionally, 4-Methyl-5-phenyl-1,3-thiazol-2-amine is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood.

Zukünftige Richtungen

The future of 4-Methyl-5-phenyl-1,3-thiazol-2-amine research is promising. The compound has already been used in a variety of scientific research applications and its potential for further applications is vast. Future research should focus on further understanding the mechanism of action of 4-Methyl-5-phenyl-1,3-thiazol-2-amine, as well as its effects on biochemical and physiological processes. Additionally, future research should focus on the potential of 4-Methyl-5-phenyl-1,3-thiazol-2-amine to be used as a drug candidate for the treatment of cancer and other diseases. Finally, further research should focus on the potential of 4-Methyl-5-phenyl-1,3-thiazol-2-amine to interact with other molecules, as this could lead to new and exciting applications.

Safety and Hazards

The safety information for 4-Methyl-5-phenyl-1,3-thiazol-2-amine includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-methyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTQXTKOICQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288173 | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28241-62-5 | |

| Record name | 28241-62-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

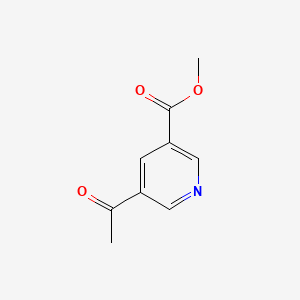

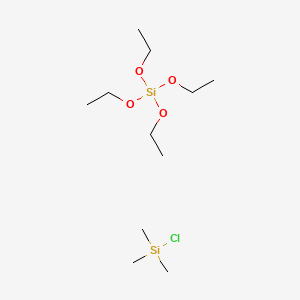

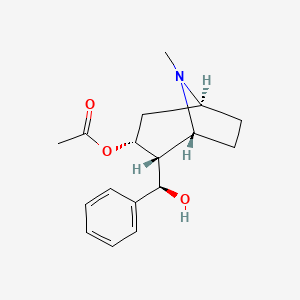

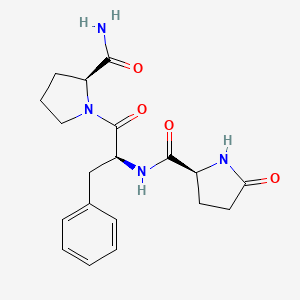

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[a,c]acridine](/img/structure/B1604859.png)